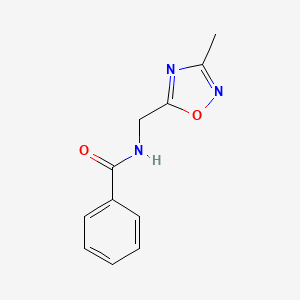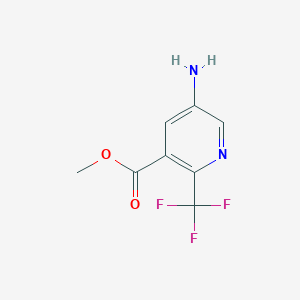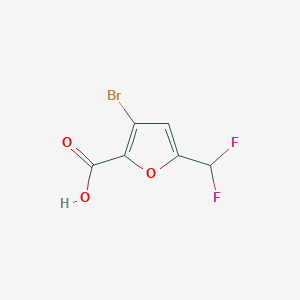
2,5-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide, also known as DOPSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DOPSB is a sulfonamide derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively.
Applications De Recherche Scientifique
Biochemical Evaluation and Inhibition Studies
Benzenesulfonamides, including derivatives with complex substitutions, have been studied for their biochemical properties and potential as enzyme inhibitors. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in neurodegenerative diseases (Röver et al., 1997). This pathway's modulation is a promising approach for treating diseases like Alzheimer's and Huntington's, where the balance of kynurenine pathway metabolites is disrupted.
Antimicrobial Activities
Several benzenesulfonamide derivatives have shown promising antimicrobial activities. Novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides were synthesized and exhibited significant activity against Mycobacterium tuberculosis, indicating their potential application in developing new antituberculosis agents (Ghorab et al., 2017).
COX-2 Inhibition for Anti-inflammatory Applications
Compounds like 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their COX-2 inhibition, a key target in developing anti-inflammatory drugs. The introduction of specific substituents has been shown to enhance selectivity and potency, making these compounds candidates for treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Anticancer and Antioxidant Properties
Certain benzenesulfonamide derivatives have been evaluated for their anticancer and antioxidant properties, highlighting the potential for these compounds to contribute to cancer treatment protocols and oxidative stress management. For example, celecoxib derivatives bearing benzenesulfonamide moiety were investigated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents' activities, showing that specific modifications can lead to compounds with significant biological activities (Küçükgüzel et al., 2013).
Enzyme Inhibition and Molecular Docking Studies
The synthesis and characterization of novel benzenesulfonamide derivatives have also been directed toward understanding their enzyme inhibition capabilities through molecular docking studies. These studies provide insights into how these compounds interact with specific enzymes at the molecular level, offering pathways to designing more effective inhibitors for various enzymes involved in disease processes (Alyar et al., 2019).
Propriétés
IUPAC Name |
2,5-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-15-8-9-16(25-2)17(11-15)26(22,23)19-13-10-18(21)20(12-13)14-6-4-3-5-7-14/h3-9,11,13,19H,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOSWWTUZIJLAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one](/img/structure/B2760794.png)
![ethyl N-[({4-methoxy-2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl}amino)carbonyl]glycinate](/img/structure/B2760795.png)
![8-tert-Butyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B2760797.png)

![2-({1,2-dimethyl-5-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2760803.png)



![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorophenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2760807.png)
![N-isopropyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2760809.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazine hydrochloride](/img/structure/B2760811.png)